(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(3-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-9-11-17(12-10-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-6-4-5-18(24)13-19/h2-14,25H,15H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKAOHKLYVIWRW-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)Cl)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the class of benzothiazinones, which have garnered attention for their potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant research findings.
Overview of Benzothiazinones
Benzothiazinones are a group of compounds known for their anti-mycobacterial properties. They inhibit the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), which is crucial for the synthesis of the cell wall in Mtb. The structure of the compound under consideration suggests it may exhibit similar or enhanced biological activity compared to other known benzothiazinones.
The primary mechanism by which benzothiazinones exert their biological effects involves:
- Inhibition of DprE1 : This enzyme is essential for Mtb's survival and replication. Inhibition leads to a disruption in cell wall biosynthesis, ultimately resulting in bacterial cell death.
- Induction of Reactive Oxygen Species (ROS) : Some studies indicate that these compounds may also induce oxidative stress in bacterial cells, further contributing to their bactericidal effects.
Efficacy Against Mycobacterium tuberculosis
Recent studies have demonstrated promising results regarding the efficacy of benzothiazinone derivatives against Mtb. For instance:
- In vitro Studies : The compound showed significant bactericidal activity in laboratory settings, with reductions in colony-forming units (CFU) observed in treated cultures compared to controls .
- In vivo Studies : Efficacy was also confirmed in animal models. For example, treatment with related benzothiazinone compounds resulted in substantial reductions in lung bacterial loads after several weeks of administration .
Comparative Analysis with Other Compounds
To provide a clearer understanding of the biological activity of this compound, a comparative analysis with other known benzothiazinones is presented below:
| Compound Name | DprE1 Inhibition | In vitro Efficacy (log CFU reduction) | In vivo Efficacy (log CFU reduction) |
|---|---|---|---|
| BTZ043 | Yes | 3.98 | 2.84 |
| PBTZ169 | Yes | 2.43 | 3.73 |
| This compound | Unknown | TBD | TBD |
Note: TBD = To Be Determined
Study 1: Efficacy Assessment
A study conducted on various benzothiazinone derivatives highlighted that those with specific substitutions at the C3 position exhibited enhanced DprE1 inhibition and bactericidal activity against Mtb . This suggests that the structural features of the compound significantly influence its biological activity.
Study 2: Toxicity and Safety Profile
Another important aspect investigated was the safety profile of these compounds. Preliminary toxicity assessments indicated that while effective against Mtb, certain derivatives could exhibit cytotoxic effects at higher concentrations . This emphasizes the need for careful dosage regulation during therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues of this compound include:
Crystallographic and Spectroscopic Comparisons
- X-ray Diffraction: The title compound’s crystal packing is influenced by N–H···O and C–H···π interactions, similar to the dichloro derivative .
- NMR Data : The ¹H-NMR spectrum of the target compound shows distinct deshielding of the methylene proton (δ ~8.2 ppm) due to conjugation with the sulfone group, a feature shared with other 2,2-dioxide derivatives .
Research Findings and Implications
- Thermal Stability : The 4-methylbenzyl group confers higher thermal stability (decomposition >250°C) compared to ethyl-substituted derivatives (~200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
